(6-Bromohexyloxy)-tert-butyldimethylsilane
Overview
Description
(6-Bromohexyloxy)-tert-butyldimethylsilane: is a chemical compound with the molecular formula C12H27BrOSi and a molecular weight of 295.33 g/mol . It is a colorless liquid known for its low boiling point and exceptional solubility in both organic and aqueous solvents . This compound is widely used as a reagent and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane typically involves the reaction of 6-bromo-1-hexanol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
6-Bromo-1-hexanol+tert-butyldimethylsilyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (6-Bromohexyloxy)-tert-butyldimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming hexylsilane derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.
Major Products Formed:
Nucleophilic substitution: Products include azidohexylsilane, thiolhexylsilane, and alkoxyhexylsilane derivatives.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include hexylsilane derivatives.
Scientific Research Applications
(6-Bromohexyloxy)-tert-butyldimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including esters, amides, and amino acids.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of (6-Bromohexyloxy)-tert-butyldimethylsilane involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form new carbon-silicon bonds. The tert-butyldimethylsilyl group provides steric protection and enhances the stability of the compound during reactions .
Comparison with Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (6-Bromohexyloxy)tetrahydro-2H-pyran
- Hexamethyldisilazane
Uniqueness: (6-Bromohexyloxy)-tert-butyldimethylsilane is unique due to its specific combination of a bromine atom and a tert-butyldimethylsilyl group, which provides both reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of complex molecules .
Properties
IUPAC Name |
6-bromohexoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXRKYUUXKNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401339 | |
Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129368-70-3 | |
Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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